N-(1H-indol-3-ylacetyl)alanine

Tissue Culture Auxin Biology Callus Induction

N-(1H-Indol-3-ylacetyl)alanine, also known as IAA-Ala or indole-3-acetyl-L-alanine, is an amide-linked conjugate of the native plant auxin indole-3-acetic acid (IAA) and the amino acid L-alanine. It belongs to the IAA-amino acid conjugate family, which serves as storage, inactivation, and slow-release reservoirs of the active hormone in plants.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B12322130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-3-ylacetyl)alanine
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)
InChIKeyFBDCJLXTUCMFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indol-3-ylacetyl)alanine (IAA-Ala) Procurement Guide: What Differentiates This Auxin Conjugate from Its In-Class Analogs


N-(1H-Indol-3-ylacetyl)alanine, also known as IAA-Ala or indole-3-acetyl-L-alanine, is an amide-linked conjugate of the native plant auxin indole-3-acetic acid (IAA) and the amino acid L-alanine [1]. It belongs to the IAA-amino acid conjugate family, which serves as storage, inactivation, and slow-release reservoirs of the active hormone in plants [2]. Unlike free IAA, which is rapidly metabolized, IAA-Ala exhibits a distinct hydrolysis profile that makes it a preferred substrate for specific Arabidopsis IAA-amidohydrolases such as IAR3 and ILL2, the latter being most active on IAA-Ala among all tested conjugates [3].

Why IAA-Glycine, IAA-Leucine, or IAA-Phenylalanine Cannot Simply Replace N-(1H-Indol-3-ylacetyl)alanine in Research Protocols


In-class IAA-amino acid conjugates are not functionally interchangeable. Empirical evidence demonstrates that the identity of the amino acid moiety dictates differential biological activity, tissue-specific accumulation, and enzyme-substrate recognition [1]. For instance, IAA-Ala is the most efficient substrate for the Arabidopsis hydrolase ILL2, while IAA-Leu and IAA-Phe are preferentially hydrolyzed by ILR1 [2]. Moreover, IAA-Ala and IAA-Gly promote undifferentiated callus growth in tomato hypocotyl and tobacco culture systems, whereas IAA-Val, IAA-Leu, IAA-Asp, IAA-Thr, IAA-Met, IAA-Phe, and IAA-Pro favor shoot formation without root development [1]. Thus, substituting one conjugate for another without quantitative justification risks altering experimental outcomes across enzyme kinetics, tissue-culture morphogenesis, and in vivo auxin-response assays.

Quantitative Differentiation Evidence for N-(1H-Indol-3-ylacetyl)alanine Against Closest In-Class Analogs


IAA-Ala vs. IAA-Gly in Tomato Hypocotyl Callus Growth: Direct Head-to-Head Auxin Activity Comparison

In a direct comparative study of indoleacetylamino acids, IAA-L-alanine supported rapid callus growth from tomato hypocotyl explants while simultaneously inhibiting shoot and root formation. IAA-glycine exhibited qualitatively similar effects but was quantitatively less effective in both supporting callus proliferation and suppressing shoot development. By contrast, IAA-valine, IAA-leucine, IAA-aspartic acid, IAA-threonine, IAA-methionine, IAA-phenylalanine, and IAA-proline all promoted shoot formation without supporting callus or root growth [1].

Tissue Culture Auxin Biology Callus Induction

Enzyme Substrate Preference: ILL2 Hydrolase Is Most Active on IAA-Ala Among All IAA-Conjugates Tested

The Arabidopsis IAA-amino acid hydrolase ILL2 exhibits a broad substrate range but is most active on IAA-Ala. In vitro assays using purified GST-fusion proteins demonstrate that ILL2 hydrolyzes IAA-Ala more efficiently than IAA-Leu, IAA-Phe, IAA-Asp, IAA-Gly, or IAA-Val. The MetaCyc-curated Km for IAR3 with IAA-Ala is 90 µM [1]. The closely related hydrolase sILR1 also shows higher affinity for IAA-Ala than ILR1, while ILR1 preferentially hydrolyzes IAA-Leu and IAA-Phe and cannot cleave IAA-Ala as effectively [2]. This differential enzyme recognition means that IAA-Ala is the conjugate of choice when studying ILL2/IAR3-mediated auxin release or when designing experiments in genetic backgrounds where ILR1 activity is irrelevant.

Enzyme Kinetics Auxin Metabolism Substrate Specificity

Tissue-Specific Endogenous Accumulation: IAA-Ala Preferentially Localizes to Aerial Tissues, Unlike IAA-Leu

Quantitative LC-MS/MS analysis of Arabidopsis thaliana tissues revealed that endogenous IAA-Ala and IAA-Leu exhibit opposite tissue distribution patterns. IAA-Ala accumulates preferentially in aerial tissues (expanding leaves), whereas IAA-Leu levels are highest in roots [1]. This spatial segregation is unique among the IAA-amino acid conjugates and indicates distinct physiological roles: IAA-Ala appears to function as a reversible storage form in photosynthetic tissues, while IAA-Leu serves a root-specific function. The analytical method achieved detection limits of 0.02–0.1 pmol per metabolite, requiring only 50–100 mg of tissue [1].

Plant Metabolism Auxin Homeostasis LC-MS Quantification

Root Growth Inhibition Cross-Resistance: IAA-Ala Shares a Resistance Phenotype with IAA-Phe and IAA-Gly but Not IAA-Asp

In a genetic screen for Arabidopsis mutants resistant to IAA-amino acid conjugate-mediated root growth inhibition, the icr1 and icr2 mutants exhibited 2- to 3-fold increased resistance to IAA-Phe, IAA-Ala, and IAA-Gly compared with wild-type, but only icr1 showed cross-resistance to IAA-Asp [1]. This differential resistance profile demonstrates that IAA-Ala, IAA-Phe, and IAA-Gly share overlapping but non-identical recognition or processing mechanisms in roots, while IAA-Asp is processed through a partially distinct pathway. The conjugates inhibit root elongation at concentrations where auxin activity becomes toxic, reflecting the hydrolysis-dependent release of free IAA [1].

Arabidopsis Genetics Root Growth Assay Auxin Conjugate Resistance

IAA-Ala Hydrolysis by IAR3: A Genetically Validated Specific Hydrolase-Substrate Pair Absent for Most Other Conjugates

The Arabidopsis iar3 mutant was isolated based on its reduced sensitivity specifically to IAA-Ala, while remaining fully sensitive to free IAA and other IAA-amino acid conjugates [1]. The IAR3 gene encodes an amidohydrolase that, in vitro, specifically hydrolyzes IAA-Ala with a Km of 90 µM [2]. This genetically clean substrate–enzyme pair (IAA-Ala/IAR3) provides a uniquely interpretable experimental system: IAA-Ala resistance in iar3 mutants is not confounded by cross-resistance to other conjugates, unlike mutants in ILR1 or broader hydrolase family members. No equivalent one-to-one mutant–substrate relationship has been demonstrated for IAA-Gly, IAA-Leu, or IAA-Phe.

Arabidopsis Genetics Hydrolase Specificity Mutant Phenotyping

Validated Application Scenarios for N-(1H-Indol-3-ylacetyl)alanine Based on Quantitative Differentiation Evidence


Undifferentiated Callus Induction in Tomato and Tobacco Tissue Culture Systems

Based on the Hangarter et al. (1980) head-to-head comparison, IAA-Ala is the only tested indoleacetylamino acid that promotes rapid, undifferentiated callus growth while simultaneously suppressing shoot and root organogenesis in tomato hypocotyl explants [1]. This property makes it the reagent of choice for laboratories developing callus-based transformation or propagation protocols where organogenesis must be strictly prevented. IAA-glycine is a partial substitute but yields quantitatively inferior callus mass; all other conjugates promote shoot formation and are contraindicated for this application [1].

In Vitro Assays of ILL2 and IAR3 Hydrolase Activity in Arabidopsis Auxin Metabolism Research

IAA-Ala is the most active substrate for the Arabidopsis hydrolase ILL2 and the specific substrate for IAR3 (Km = 90 µM), as established by LeClere et al. (2002) and curated in MetaCyc [1][2]. Researchers quantifying ILL2 or IAR3 enzyme kinetics, performing inhibitor screens, or characterizing hydrolase mutants must use IAA-Ala as the substrate; substitution with IAA-Leu or IAA-Phe would measure ILR1 activity instead and produce non-comparable data [3].

Shoot-Specific Auxin Conjugate Studies Using Arabidopsis Aerial Tissues

The Kowalczyk & Sandberg (2001) LC-MS/MS quantification demonstrates that endogenous IAA-Ala accumulates preferentially in Arabidopsis aerial tissues, in contrast to IAA-Leu which is root-enriched [1]. For experiments investigating shoot-specific auxin conjugate pools, including feeding studies, isotope dilution MS, or tissue-specific gene expression analyses, IAA-Ala is the appropriate conjugate standard. Using IAA-Leu would conflate root- and shoot-derived auxin pools [1].

Genetic Dissection of Auxin Conjugate Sensitivity Using the iar3 Mutant System

The iar3 mutant of Arabidopsis displays reduced sensitivity specifically to IAA-Ala, with no cross-resistance to free IAA or other conjugates [1]. This genetically validated one-to-one substrate–mutant relationship makes IAA-Ala the indispensable reagent for experiments requiring clean interpretation of auxin conjugate hydrolase function. Parallel use of IAA-Phe, IAA-Gly, and IAA-Asp with icr1/icr2 mutants can further dissect overlapping resistance pathways [2].

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